molecular formula C11H8ClNO3 B13030269 3-Amino-2-chloro-5-methoxynaphthalene-1,4-dione

3-Amino-2-chloro-5-methoxynaphthalene-1,4-dione

Cat. No.: B13030269
M. Wt: 237.64 g/mol
InChI Key: GSGNSAYTWWSSMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-chloro-5-methoxynaphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a class of compounds known for their diverse biological activities. This compound features a naphthalene core with amino, chloro, and methoxy substituents, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-chloro-5-methoxynaphthalene-1,4-dione typically involves the chlorination of 5-methoxy-1,4-naphthoquinone followed by amination. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as N-chlorosuccinimide (NCS) for chlorination. The amination step can be achieved using ammonia or amine derivatives under controlled temperatures to ensure regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control is crucial for scaling up the synthesis while ensuring product purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-chloro-5-methoxynaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The quinone core can be oxidized to form different quinonoid structures.

    Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of higher oxidation state quinones.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinones depending on the nucleophile used.

Scientific Research Applications

3-Amino-2-chloro-5-methoxynaphthalene-1,4-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-Amino-2-chloro-5-methoxynaphthalene-1,4-dione involves its interaction with cellular components, leading to oxidative stress and disruption of cellular processes. The compound can generate reactive oxygen species (ROS), which induce apoptosis in cancer cells. It also targets specific enzymes and proteins, inhibiting their function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: The parent compound with similar quinonoid structure.

    Lawsone (2-Hydroxy-1,4-naphthoquinone): Known for its use in henna and antimicrobial properties.

    Juglone (5-Hydroxy-1,4-naphthoquinone): Exhibits antifungal and herbicidal activities.

Uniqueness

3-Amino-2-chloro-5-methoxynaphthalene-1,4-dione is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the amino, chloro, and methoxy groups allows for targeted modifications and enhances its potential as a versatile intermediate in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

3-amino-2-chloro-5-methoxynaphthalene-1,4-dione

InChI

InChI=1S/C11H8ClNO3/c1-16-6-4-2-3-5-7(6)11(15)9(13)8(12)10(5)14/h2-4H,13H2,1H3

InChI Key

GSGNSAYTWWSSMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=O)C(=C(C2=O)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.